molecular formula C16H12FNO2 B13919918 Methyl 1-(4-fluorophenyl)-indole-5-carboxylate

Methyl 1-(4-fluorophenyl)-indole-5-carboxylate

Cat. No.: B13919918
M. Wt: 269.27 g/mol
InChI Key: ZCHJKNUFQIPLCL-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorophenyl)-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The presence of the fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-fluorophenyl)-1H-indole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of methyl 1-(4-fluorophenyl)-1H-indole-5-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorophenyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the indole ring to a dihydroindole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or dihydroindoles.

Mechanism of Action

The mechanism of action of methyl 1-(4-fluorophenyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chlorophenyl)-1H-indole-5-carboxylate
  • Methyl 1-(4-bromophenyl)-1H-indole-5-carboxylate
  • Methyl 1-(4-methylphenyl)-1H-indole-5-carboxylate

Uniqueness

Methyl 1-(4-fluorophenyl)-1H-indole-5-carboxylate is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its analogs with different substituents. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .

Properties

Molecular Formula

C16H12FNO2

Molecular Weight

269.27 g/mol

IUPAC Name

methyl 1-(4-fluorophenyl)indole-5-carboxylate

InChI

InChI=1S/C16H12FNO2/c1-20-16(19)12-2-7-15-11(10-12)8-9-18(15)14-5-3-13(17)4-6-14/h2-10H,1H3

InChI Key

ZCHJKNUFQIPLCL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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